![molecular formula C19H14 B134977 4-Méthylbenz[a]anthracène CAS No. 316-49-4](/img/structure/B134977.png)
4-Méthylbenz[a]anthracène
Vue d'ensemble
Description
4-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is a derivative of benz[a]anthracene, characterized by the presence of a methyl group at the 4-position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .
Applications De Recherche Scientifique
4-Methylbenz[a]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: This compound is employed in studies related to carcinogenesis and mutagenesis due to its ability to induce tumors in experimental models.
Medicine: Research on 4-Methylbenz[a]anthracene contributes to understanding the mechanisms of cancer development and the potential therapeutic targets for cancer treatment.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
Target of Action
4-Methylbenz[a]anthracene is a biochemical used in proteomics research . .
Biochemical Pathways
4-Methylbenz[a]anthracene is a type of polyaromatic hydrocarbon (PAH), and PAHs are known to be degraded by a broad range of microbes, including bacteria, fungi, and algae . These microbes can use PAHs as a carbon and energy source under both aerobic and anaerobic conditions, leading to their transformation or degradation . The degradation capacity of these microbes may be induced by exposing them to higher PAH concentrations, resulting in genetic adaptation or changes responsible for high efficiency towards removal or degradation .
Result of Action
It is known that pahs, including 4-methylbenz[a]anthracene, have toxic, carcinogenic, and mutagenic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methylbenz[a]anthracene. For instance, the presence of certain microbes in the environment can lead to the degradation of this compound . .
Analyse Biochimique
Cellular Effects
A study on a similar compound, benz[a]anthracene, suggests that it may cause oxidative stress-induced neuronal damage, cholinergic dysfunction, and disruption of monoaminergic and purinergic enzymes .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenz[a]anthracene typically involves the Friedel-Crafts alkylation of benz[a]anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of 4-Methylbenz[a]anthracene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and nitro derivatives, each with distinct properties and applications .
Comparaison Avec Des Composés Similaires
- 3-Methylbenz[a]anthracene
- 9-Methylbenz[a]anthracene
- 6-Methylbenz[a]anthracene
- 8-Methylbenz[a]anthracene
- 10-Methylbenz[a]anthracene
Comparison: 4-Methylbenz[a]anthracene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct metabolic pathways and carcinogenic potential, making it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons .
Propriétés
IUPAC Name |
4-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNNEYZRYFXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031279 | |
| Record name | 4-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-49-4 | |
| Record name | 4-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the fungal metabolism of 4-methylbenz[a]anthracene differ from mammalian metabolism?
A: Research using the fungus Cunninghamella elegans revealed distinct regio- and stereo-selectivity in 4-methylbenz[a]anthracene metabolism compared to mammalian systems. The fungus primarily hydroxylates the methyl group, followed by trans-dihydrodiol formation at the 8,9- and 10,11- positions. [] In contrast, mammalian liver microsomes predominantly form dihydrodiols at the methyl-substituted double bond (3,4-positions) and the 'K' region (5,6-positions). [] Additionally, the major enantiomers of 4-hydroxymethylbenz[a]anthracene trans-8,9-dihydrodiol and trans-10,11-dihydrodiol produced by C. elegans possess S,S absolute stereochemistries. This contrasts with the primarily 8R,9R- and 10R,11R-dihydrodiols formed by mammalian systems. [] This highlights the distinct enzymatic machinery employed by fungi in metabolizing polycyclic aromatic hydrocarbons like 4-methylbenz[a]anthracene.
Q2: What is the significance of chirality in the metabolism of 4-methylbenz[a]anthracene?
A: The existence of different enantiomers of 4-methylbenz[a]anthracene metabolites is significant due to their potential for differing biological activities. For example, the S,S enantiomers of 4-hydroxymethylbenz[a]anthracene trans-dihydrodiols, primarily formed by C. elegans, might have different toxicological properties than the R,R enantiomers predominantly produced by mammalian systems. [] Furthermore, research on 1,12-dimethylbenz[a]anthracene, a structurally similar compound, shows that cis-5,6-dihydrodiol enantiomers derived from P and M helical conformers can be resolved using chiral stationary phase HPLC. [, ] This separation underscores the importance of chiral separation techniques in understanding the distinct biological implications of each enantiomer.
Q3: Which enzymes are involved in the fungal metabolism of 4-methylbenz[a]anthracene?
A: Studies using C. elegans and isotopic labeling with ¹⁸O₂ demonstrated that cytochrome P450 monooxygenases initiate the metabolism of 4-methylbenz[a]anthracene by hydroxylating the methyl group. [] Subsequently, epoxide hydrolases catalyze the formation of trans-dihydrodiols from the epoxide intermediates. [] This research emphasizes the role of these specific enzyme systems in the regio- and stereo-selective metabolism of 4-methylbenz[a]anthracene by fungi.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


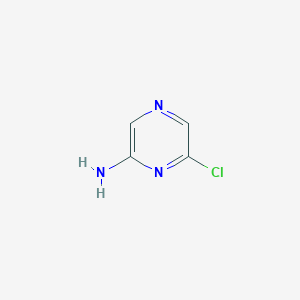


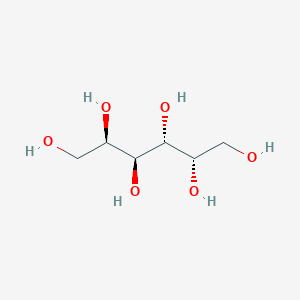
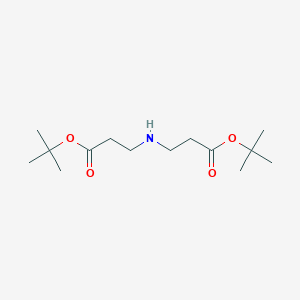

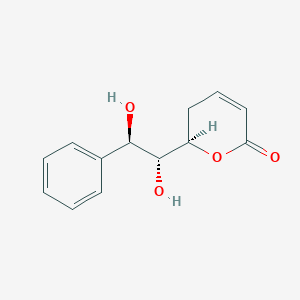

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
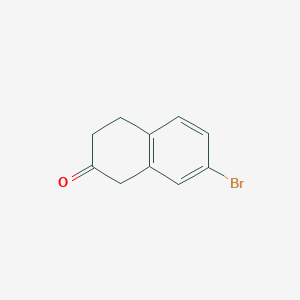
![1-Methylbenz[a]anthracene](/img/structure/B134943.png)
